Boiling Point Reduction of ~8.3 °C Versus Linear n-Amyl Isomer Enables Milder Distillation Processing
Isopentyl dihydrogen phosphate (3-methylbutyl dihydrogen phosphate) exhibits a predicted boiling point of 277.3±23.0 °C at 760 mmHg, which is 8.3 °C lower than that of its straight-chain constitutional isomer, n-amyl (n-pentyl) dihydrogen phosphate (CAS 2382-76-5), predicted at 285.6±23.0 °C at 760 mmHg . Both values are derived from the same computational prediction methodology, enabling cross-study comparison. The boiling point depression arises from the steric effect of the C3 methyl branch, which reduces van der Waals contact area and intermolecular cohesion relative to the linear chain . In practical terms, this 8.3 °C differential lowers the energy input and thermal stress required for vacuum distillation purification, and reduces the vapor pressure at a given operating temperature (isopentyl ester vapor pressure: 0.00123 mmHg at 25 °C) .
| Evidence Dimension | Normal boiling point (T_b) at 760 mmHg |
|---|---|
| Target Compound Data | 277.3±23.0 °C (predicted) |
| Comparator Or Baseline | n-Amyl dihydrogen phosphate (CAS 2382-76-5): 285.6±23.0 °C (predicted) |
| Quantified Difference | ΔT_b = –8.3 °C (isopentyl lower than n-amyl) |
| Conditions | Computational prediction at 760 mmHg; values from ChemicalBook/ACD/Labs predicted data; cross-study comparison using identical prediction methodology |
Why This Matters
For procurement decisions involving distillation-based purification or high-temperature reactive processes, the 8.3 °C lower boiling point of the isopentyl ester translates to measurably reduced energy costs and lower thermal degradation risk compared to the linear n-amyl isomer.
